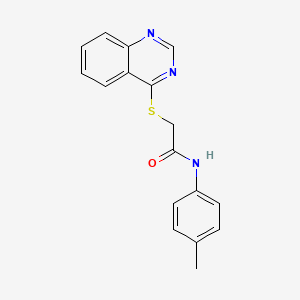
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide” is a versatile compound that has gained interest in the scientific community due to its unique physical and chemical properties. It is a derivative of quinazoline, a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H15N3OS. It is a derivative of quinazoline, which is a privileged class of nitrogen-containing heterocyclic scaffolds .Applications De Recherche Scientifique
Antitumor Potential
A novel series of compounds, including 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide, were designed, synthesized, and evaluated for their antitumor activity. Remarkably, one compound demonstrated broad-spectrum antitumor activity, surpassing the known drug 5-FU in effectiveness against various cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Molecular docking studies suggested a similar binding mode to erlotinib, indicating a potential mechanism of action through the ATP binding site of EGFR-TK (Ibrahim A. Al-Suwaidan et al., 2013).
Acute Myeloid Leukemia (AML) Target
2-(Quinazolin-4-ylthio)thiazole derivatives, particularly optimized for anti-AML activity, led to the discovery of compounds with significantly increased potency against FLT3-driven AML MV4-11 cells. In vivo studies of one such compound showed complete tumor regression without evident toxicity in an MV4-11 xenograft mouse model, highlighting its potential as a therapeutic agent against AML (Wei‐Wei Li et al., 2012).
Synthesis and Evaluation of Analogues
Another study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for antitumor activity. Some compounds exhibited significant broad-spectrum antitumor activity, with one being particularly potent against CNS, renal, and breast cancer cell lines. This study also involved molecular docking to predict the interaction with ATP binding sites of key enzymes, suggesting mechanisms of action that could be explored for targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Orientations Futures
Quinazoline derivatives, such as “2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide”, continue to be a significant target in medicinal chemistry due to their diverse physiological significance and pharmacological applications . Future research may focus on further exploring the biological activities of these compounds and developing novel antibiotics to treat resistant bacterial strains .
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)20-16(21)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXLMZDDYPFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)
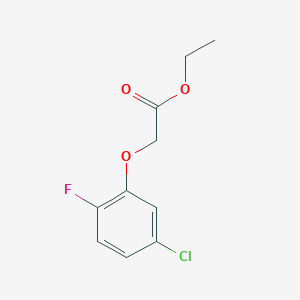
![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)
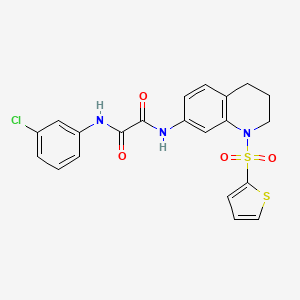
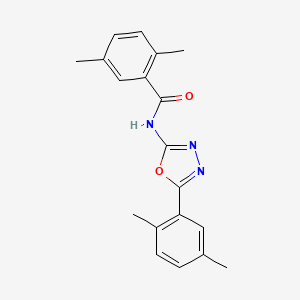

![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)
![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)
![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)
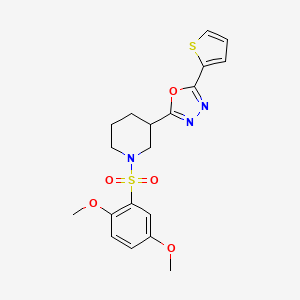
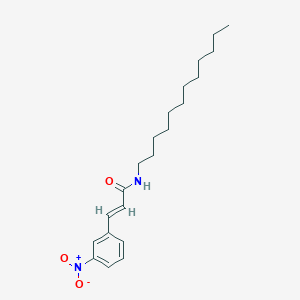
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)
